molecular formula C14H7BrN4O3S B2736545 N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 1171567-06-8

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2736545
CAS RN: 1171567-06-8
M. Wt: 391.2
InChI Key: MLHFZKSKBBXZFW-UHFFFAOYSA-N
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Description

“N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a chemical compound with the molecular formula C14H7BrN4O3S and a molecular weight of 391.2. It is a derivative of benzothiazole .

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the potential of benzo[d]thiazole derivatives in combating microbial infections. The design and synthesis of various compounds incorporating the benzo[d]thiazole moiety have shown promising antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis, without displaying cytotoxicity against mammalian cells. These findings underscore the compound's relevance in addressing antibiotic resistance and developing new antimicrobial agents (Palkar et al., 2017).

Anticancer Applications

The compound's framework has also been utilized in synthesizing derivatives with significant anticancer activity. Studies have identified several benzo[d]thiazole-2-carboxamide derivatives as potential inhibitors of cancer cell proliferation. These derivatives exhibited moderate to excellent potency against various cancer cell lines, including breast, lung, and colon cancers, highlighting their potential as leads in cancer therapy. The synthesis approach and biological evaluation of these compounds offer insights into designing more effective and selective anticancer agents (Ravinaik et al., 2021).

Molecular Docking Studies

Furthermore, molecular docking studies have provided valuable insights into the binding interactions of synthesized compounds with biological targets. For instance, benzofuran-oxadiazole hybrids were analyzed for their binding affinity to DNA gyrase, a critical enzyme in bacterial DNA replication. Compounds exhibiting high binding energy and low inhibition constants were identified, suggesting their potential as antimicrobial agents. This approach not only aids in understanding the mechanism of action but also in the rational design of more potent molecules (Sanjeeva et al., 2021).

properties

IUPAC Name

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrN4O3S/c15-11-4-3-9(21-11)13-18-19-14(22-13)17-12(20)7-1-2-8-10(5-7)23-6-16-8/h1-6H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHFZKSKBBXZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=CC=C(O4)Br)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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